2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile
Description
2-(4,5-Dichloro-1H-imidazol-1-yl)acetonitrile is a nitrile-substituted imidazole derivative featuring two chlorine atoms at the 4- and 5-positions of the imidazole ring. This compound is of interest due to its structural similarity to pharmacologically active imidazole derivatives, such as antifungal and antimicrobial agents.
Properties
IUPAC Name |
2-(4,5-dichloroimidazol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N3/c6-4-5(7)10(2-1-8)3-9-4/h3H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUIQPFFPQTJHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1CC#N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380961 | |
| Record name | 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159088-44-5 | |
| Record name | 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including arylhalides and heterocycles . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another, often using reagents like halides or nucleophiles. Common reagents and conditions used in these reactions include nickel catalysts, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride.
Scientific Research Applications
2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Biology: Imidazole derivatives are known for their biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating infections and other diseases.
Industry: It is used in the production of agrochemicals, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, imidazole derivatives can bind to the heme iron atom of ferric cytochrome P450, inhibiting its activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
a. 2-(4,5-Dihydro-1H-imidazol-2-yl)acetonitrile (CAS 23539-64-2)
- Structure : Lacks chlorine substituents; the imidazole ring is partially saturated (4,5-dihydro).
- Molecular Weight : 109.13 g/mol (vs. ~165.02 g/mol for the dichloro analog).
b. Methyl 2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)acetonitrile
- Structure : Contains a coumarin-derived substituent instead of an imidazole.
- Electronic Properties: Density functional theory (DFT) studies on similar nitriles show non-planar molecular geometries with HOMO-LUMO gaps influenced by substituents. Chlorine atoms in the dichloroimidazole analog may lower HOMO energy, reducing oxidative stability compared to coumarin derivatives .
c. 4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl Derivatives
- Structure : Nitroimidazole core with aromatic substituents.
- Reactivity : Nitro groups enhance electrophilicity, enabling reactions with nucleophiles (e.g., TDAE-mediated coupling with carbonyl derivatives). In contrast, dichloroimidazoles may favor halogen-specific reactions (e.g., nucleophilic substitution) .
Biological Activity
Overview
2-(4,5-Dichloro-1H-imidazol-1-yl)acetonitrile is a compound in the imidazole family, characterized by its dichloro substitution and acetonitrile moiety. Imidazole derivatives are recognized for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound can bind to heme iron in cytochrome P450 enzymes, inhibiting their activity and thereby affecting metabolic pathways critical for cellular function. This interaction may lead to altered metabolism of xenobiotics and endogenous compounds.
- Signal Transduction Modulation : It may influence signaling pathways by interacting with receptors or key proteins involved in cellular communication. This modulation can affect processes such as inflammation and cell proliferation.
Antifungal Activity
Research has shown that this compound exhibits significant antifungal properties. In studies assessing its efficacy against various fungal strains, the compound demonstrated:
- Minimum Inhibitory Concentration (MIC) : The MIC values indicate potent antifungal activity against Candida albicans and other pathogenic fungi. For instance, it was reported that certain derivatives were up to 80 times more active than fluconazole (FLC) against C. albicans, with MIC values as low as .
Antibacterial Activity
The compound's antibacterial effects have also been evaluated. It has shown activity against a range of Gram-positive and Gram-negative bacteria. The presence of the dichloro substituent enhances its reactivity and biological efficacy.
Study 1: Antifungal Efficacy
In a comparative study evaluating the antifungal properties of several imidazole derivatives, this compound was found to have an MIC of against C. albicans, significantly outperforming standard antifungal agents . This study highlights its potential as a lead compound for developing new antifungal therapies.
Study 2: Enzyme Interaction
A study investigating the interaction of imidazole derivatives with cytochrome P450 enzymes revealed that this compound inhibited CYP51 with an IC50 value of . This inhibition suggests a mechanism through which the compound could exert its antifungal effects by disrupting ergosterol biosynthesis in fungi .
Data Tables
| Biological Activity | Target Organism | MIC (µg/mL) | IC50 (µM) |
|---|---|---|---|
| Antifungal | C. albicans | 0.023 | - |
| Antibacterial | E. coli | - | - |
| CYP51 Inhibition | - | - | 19 |
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : Synthesis typically involves cyclization reactions of nitrile precursors under mild conditions. For example, nickel-catalyzed addition to nitriles followed by proto-demetallation and dehydrative cyclization can yield imidazole derivatives with functional groups like aryl halides . Optimizing yield requires precise control of reaction temperature (25–80°C), stoichiometric ratios of catalysts (e.g., Ni), and inert atmospheres to prevent side reactions. Similar protocols for substituted imidazoles suggest using sodium acetate as a base and acetic acid as a solvent for reflux-based cyclization .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- NMR : and NMR identify substituent positions on the imidazole ring. For example, the acetonitrile group’s nitrile carbon resonates at ~115–120 ppm, while imidazole protons appear as singlet or doublet peaks in the 7–8 ppm range .
- X-ray Crystallography : Single-crystal diffraction using SHELX software refines bond lengths and angles, confirming the planar geometry of the imidazole ring and chlorine substituent positions .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (MW: 228.08 g/mol) and fragmentation patterns, such as loss of Cl or CN groups .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer : Hybrid functionals (e.g., B3LYP) with exact-exchange corrections calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For imidazole derivatives, the electron-withdrawing Cl and CN groups lower HOMO energy, enhancing stability toward oxidation. Basis sets like 6-311+G(d,p) optimize geometry, while vibrational frequency analysis validates IR-active modes (e.g., C≡N stretch at ~2250 cm) .
Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data for this compound across studies?
- Methodological Answer :
- Reaction Conditions : Discrepancies in yields (e.g., 50–80%) may arise from variations in catalyst purity or moisture sensitivity. Replicating protocols under strictly anhydrous conditions with degassed solvents can improve reproducibility .
- Analytical Validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) to confirm coupling between imidazole protons and adjacent substituents. For crystallography, using WinGX for data integration and ORTEP for visualization reduces refinement errors .
Q. What are the best practices for determining the crystal structure of this compound using single-crystal X-ray diffraction?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K for high-resolution data. Ensure crystal quality (R < 0.05) to minimize noise .
- Refinement : SHELXL refines anisotropic displacement parameters for Cl and N atoms. Validate hydrogen bonding (e.g., C–H⋯N interactions) using Mercury software .
- Validation : Check for twinning or disorder using PLATON; report R (≤0.05) and wR (≤0.15) for publication-ready results .
Q. How does the electronic effect of chlorine substituents influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The 4,5-dichloro groups increase the imidazole ring’s electrophilicity, directing nucleophilic attack (e.g., amines, thiols) to the C-2 position. Kinetic studies under pseudo-first-order conditions (excess nucleophile) reveal rate constants (k) proportional to [Nu]. Solvent polarity (e.g., DMF vs. THF) modulates transition-state stabilization, with polar aprotic solvents accelerating SNAr mechanisms .
Data Contradiction Analysis
Q. Why do computational studies and experimental data sometimes disagree on the bond lengths of the imidazole ring in this compound?
- Methodological Answer : Discrepancies arise from approximations in DFT functionals (e.g., neglecting dispersion forces) or crystal packing effects. For example, computed C–N bond lengths (~1.32 Å) may differ from X-ray data (~1.35 Å) due to intermolecular H-bonding in the solid state. Benchmarking against high-level methods (e.g., CCSD(T)) or including Grimme’s D3 dispersion correction improves agreement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
